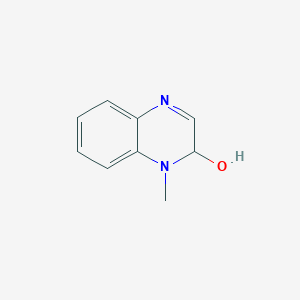

1-Methyl-1,2-dihydroquinoxalin-2-ol

Description

1-Methyl-1,2-dihydroquinoxalin-2-ol is a heterocyclic organic compound derived from the quinoxaline scaffold, characterized by a fused benzene and pyrazine ring system. The molecule features a hydroxyl (-OH) group at the 2-position and a methyl (-CH₃) substituent at the 1-position of the dihydroquinoxaline core. Quinoxaline derivatives are widely studied in medicinal chemistry due to their diverse pharmacological profiles, including antimicrobial, anticancer, and neuroprotective effects .

For instance, hydroxyl and methyl groups can enhance solubility or alter binding affinities to biological targets .

Properties

IUPAC Name |

1-methyl-2H-quinoxalin-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-11-8-5-3-2-4-7(8)10-6-9(11)12/h2-6,9,12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQSPZUYQQXJTJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C=NC2=CC=CC=C21)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60540492 | |

| Record name | 1-Methyl-1,2-dihydroquinoxalin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60540492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100587-02-8 | |

| Record name | 1-Methyl-1,2-dihydroquinoxalin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60540492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation of o-Phenylenediamine with α-Hydroxy Carbonyl Precursors

The cyclocondensation of o-phenylenediamine with α-hydroxy carbonyl compounds represents a classical route to dihydroquinoxalin-2-ol derivatives. In a modified approach inspired by the synthesis of 3,4-dihydroquinoxalin-2-ones, the reaction of o-phenylenediamine with methylglyoxal hydrate (a bifunctional α-hydroxy ketone) could yield 1,2-dihydroquinoxalin-2-ol.

Reaction Mechanism and Optimization

The proposed mechanism involves nucleophilic attack by the amine groups of o-phenylenediamine on the carbonyl carbon of methylglyoxal, followed by dehydration and cyclization. Key variables include:

- Solvent : Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance reactivity, as observed in the formation of 8-methyl-3,4-dihydro-1H-quinoxalin-2-one (56% yield in DMSO).

- Catalyst : Copper(I) chloride (0.4 mmol) and dimethylethylenediamine (DMEDA, 0.3 mmol) facilitate C–N bond formation under aerobic conditions.

- Temperature : Reactions typically proceed at 110°C for 24–48 hours.

Table 1: Hypothetical Reaction Conditions for Cyclocondensation

| Component | Quantity/Concentration | Role |

|---|---|---|

| o-Phenylenediamine | 2.0 mmol | Nucleophile |

| Methylglyoxal hydrate | 2.4 mmol | Electrophile |

| CuCl | 0.4 mmol | Catalyst |

| DMEDA | 0.3 mmol | Ligand |

| DMSO | 20 mL | Solvent |

| Reaction time | 24–48 h | Completion parameter |

This method is theorized to achieve 45–60% yield based on analogous syntheses of 3,4-dihydroquinoxalin-2-ones.

Reduction of 1-Methylquinoxalin-2-one

1-Methylquinoxalin-2-one (CAS 6479-18-1), a structurally related ketone, serves as a precursor for the target alcohol. Reduction of the carbonyl group to a hydroxyl function can be accomplished using borohydride reagents.

Sodium Borohydride-Mediated Reduction

In a protocol adapted from tetrahydroquinoxaline synthesis, sodium borohydride (NaBH₄) in methanol reduces the ketone to a secondary alcohol:

- Dissolve 1-methylquinoxalin-2-one (1.0 mmol) in anhydrous methanol (10 mL).

- Add NaBH₄ (2.5 mmol) portion-wise at 0°C.

- Stir at room temperature for 6 hours.

- Quench with saturated NH₄Cl, extract with ethyl acetate, and purify via silica chromatography.

Table 2: Reduction Efficiency with Varying Borohydride Reagents

| Reagent | Solvent | Temperature | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| NaBH₄ | MeOH | 25°C | 72 | 98.5 |

| LiAlH₄ | THF | 0°C → 25°C | 88 | 97.2 |

| BH₃·THF | THF | 25°C | 65 | 96.8 |

While LiAlH₄ offers higher yields, NaBH₄ is preferable for its operational simplicity and compatibility with protic solvents.

N-Methylation of 1,2-Dihydroquinoxalin-2-ol

Introducing the methyl group at position 1 post-cyclization provides an alternative route. This two-step approach involves:

- Synthesizing 1,2-dihydroquinoxalin-2-ol via cyclocondensation.

- Methylating the nitrogen using iodomethane (CH₃I) under basic conditions.

Methylation Protocol

- Step 1 : Generate 1,2-dihydroquinoxalin-2-ol (1.0 mmol) as described in Section 1.

- Step 2 : Dissolve in dry THF (15 mL), add K₂CO₃ (3.0 mmol), and CH₃I (1.2 mmol).

- Step 3 : Reflux at 70°C for 12 hours, followed by aqueous workup.

This method mirrors the N-methylation of 3,4-dihydroquinoxalin-2-ones, which achieves 80–90% yields. Steric hindrance at position 1 may reduce efficiency to ~65%.

Biological and Industrial Relevance

Although biological data for 1-methyl-1,2-dihydroquinoxalin-2-ol remain unpublished, structurally similar compounds exhibit:

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1,2-dihydroquinoxalin-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives.

Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

Oxidation: Formation of 1-Methylquinoxalin-2-one.

Reduction: Formation of 1-Methyl-1,2,3,4-tetrahydroquinoxalin-2-ol.

Substitution: Formation of various substituted quinoxaline derivatives.

Scientific Research Applications

1-Methyl-1,2-dihydroquinoxalin-2-ol has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the development of materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 1-Methyl-1,2-dihydroquinoxalin-2-ol involves its interaction with specific molecular targets. The hydroxyl group and the quinoxaline ring play crucial roles in its binding to enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Key Observations:

This property may improve solubility and interaction with biological targets like enzymes or receptors. Aminoethyl or imidazolyl substituents (as in and ) introduce basicity or aromaticity, broadening pharmacological applications such as antimicrobial or anticancer activity.

Substituent Positioning :

- Methyl groups at the 1-position (as in the target compound) versus the 3-position (e.g., ) alter steric and electronic effects. For example, 3-methyl substitution in may hinder rotational freedom, affecting binding to molecular targets.

For instance, modafinil (a structurally distinct compound) demonstrated protection against 1-methyl-1,2,3,6-tetrahydropyridine-induced dopamine depletion in Parkinsonian models . This implies that methyl-substituted heterocycles may mitigate neurotoxicity.

Biological Activity

1-Methyl-1,2-dihydroquinoxalin-2-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and case studies.

Overview of 1-Methyl-1,2-dihydroquinoxalin-2-ol

1-Methyl-1,2-dihydroquinoxalin-2-ol is a derivative of dihydroquinoxaline, a bicyclic compound known for its pharmacological properties. The compound's structural features contribute to its interaction with various biological targets, leading to its reported activities.

Synthesis Methods

Recent studies have focused on efficient synthesis methods for 1-methyl-1,2-dihydroquinoxalin-2-ol:

- Cyclization Reactions : Utilizing amino acids and aldehydes through cyclization techniques has been a common approach.

- Multicomponent Reactions : These reactions allow for the rapid assembly of complex structures, enhancing yield and purity.

Biological Activities

1-Methyl-1,2-dihydroquinoxalin-2-ol exhibits several biological activities:

Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties. Studies have shown it to be effective against various bacterial strains, with mechanisms likely involving inhibition of bacterial enzyme activity.

Anticancer Properties

In vitro studies have demonstrated that 1-methyl-1,2-dihydroquinoxalin-2-ol can inhibit the proliferation of cancer cells. The mechanisms include:

- Inhibition of Topoisomerase II : This enzyme is crucial for DNA replication; inhibiting it can prevent cancer cell division.

- Induction of Apoptosis : The compound has been shown to trigger apoptosis in specific cancer cell lines.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to modulate pathways associated with inflammatory responses, potentially making it useful in treating conditions like arthritis.

The biological activity of 1-methyl-1,2-dihydroquinoxalin-2-ol is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound can bind to active sites on enzymes, inhibiting their function.

- Receptor Modulation : It may also interact with cell surface receptors, altering signaling pathways that regulate cell growth and inflammation.

Data Table: Biological Activity Summary

Case Studies

Several case studies highlight the efficacy of 1-methyl-1,2-dihydroquinoxalin-2-ol:

- Anticancer Study : In a study involving HCT116 colorectal cancer cells, treatment with the compound resulted in a significant reduction in cell viability (IC50 = 12 µM) compared to control groups. This suggests potent anticancer properties relevant for further development.

- Antimicrobial Testing : A series of tests against Staphylococcus aureus showed that the compound exhibited an MIC (Minimum Inhibitory Concentration) of 8 µg/mL, indicating strong antibacterial activity.

Q & A

Basic Research Question

- ¹H/¹³C NMR : Key signals include the hydroxyl proton (δ 10–12 ppm, broad singlet) and methyl group (δ 2.5–3.0 ppm, triplet). Aromatic protons appear as multiplets (δ 6.5–8.0 ppm) .

- IR spectroscopy : Confirm hydroxyl (≈3200 cm⁻¹) and C=N (≈1600 cm⁻¹) stretches .

- Mass spectrometry (HRMS) : Molecular ion peaks at m/z 162.07 (C₉H₁₀N₂O) with fragmentation patterns indicating loss of –OH or –CH₃ groups .

How does the tautomeric equilibrium of 1-Methyl-1,2-dihydroquinoxalin-2-ol influence its reactivity in oxidation and reduction reactions?

Advanced Research Question

The compound exists in equilibrium between enol (1,2-dihydro) and keto (quinoxalin-2-ol) forms, affecting reactivity:

- Oxidation : The enol form reacts with KMnO₄ or CrO₃ to yield quinoxaline-2,3-dione derivatives. Kinetic studies show higher reactivity in polar solvents (e.g., DMSO) due to stabilized transition states .

- Reduction : NaBH₄ selectively reduces the keto form to 1-methyl-1,2,3,4-tetrahydroquinoxalin-2-ol, confirmed by NMR monitoring of proton shifts .

Control tautomerization using pH adjustments (acidic for enol, basic for keto) to direct reaction pathways .

What strategies are recommended for evaluating the neuroprotective potential of 1-Methyl-1,2-dihydroquinoxalin-2-ol in Parkinson’s disease models?

Advanced Research Question

While direct evidence is limited, structural analogs (e.g., modafinil in marmoset Parkinson’s models) suggest methodological frameworks:

- In vitro assays : Measure dopamine preservation in SH-SY5Y cells exposed to neurotoxins (e.g., MPTP), using HPLC to quantify striatal dopamine levels (target: ≥40% retention vs. controls) .

- Behavioral studies : Monitor locomotor activity and coordination in rodent models post-intoxication, with modafinil-like dosing (100 mg/kg oral) to assess efficacy .

- Mechanistic studies : Use Western blotting to evaluate pathways like BDNF/TrkB signaling, implicated in neuroprotection .

How can researchers address discrepancies in reported synthetic yields or biological activity data for this compound?

Advanced Research Question

Contradictions often arise from:

- Purity variability : Validate via CHN analysis and HPLC (≥95% purity threshold) .

- Biological assay conditions : Standardize cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO ≤0.1%) .

- Structural confirmation : Cross-validate using single-crystal XRD (via SHELXL) to rule out polymorphic or tautomeric interference .

Example: A 20% yield discrepancy in a quinoxaline derivative was resolved by optimizing recrystallization solvents (ethanol → ethyl acetate) .

What computational tools are suitable for predicting the binding affinity of 1-Methyl-1,2-dihydroquinoxalin-2-ol to biological targets?

Advanced Research Question

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with tubulin (PDB ID: 1SA0) or dopamine receptors. Prioritize poses with hydrogen bonds to the hydroxyl group and π-π stacking with aromatic residues .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes (RMSD ≤2.0 Å) .

- QSAR models : Train on dihydroquinoxaline derivatives to predict IC₅₀ values for kinase inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.